1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride
Overview
Description
1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride is a chemical compound with the molecular formula C9H10Cl3N. It is known for its utility in various scientific research fields due to its unique properties. This compound is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride is utilized in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: The compound is used in drug discovery and development, helping to advance our understanding of biological processes and develop novel therapeutic agents.
Chemical Biology: It is employed in studies to investigate the interactions between small molecules and biological targets.
Industrial Applications: The compound’s unique properties make it valuable in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)cyclopropanamine Hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)cyclopropanamine: The non-hydrochloride form of the compound.
3,4-Dichlorophenylacetonitrile: A precursor used in the synthesis of the compound.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTVVHFZGUWICF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260423-23-1 | |
Record name | 1-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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